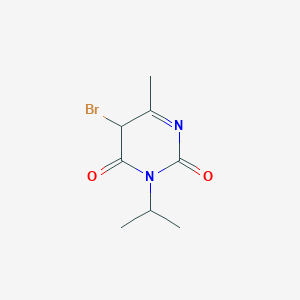
5-Bromo-6-methyl-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOCIL is a compound primarily known for its use as a pesticide. It is also referred to as 5-bromo-3-isopropyl-6-methyluracil. This compound has been utilized in various applications due to its efficacy in controlling unwanted vegetation and its role in scientific research .
Preparation Methods
ISOCIL can be synthesized through several routes. One common method involves the bromination of 3-isopropyl-6-methyluracil. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .
Industrial production of ISOCIL involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
ISOCIL undergoes various chemical reactions, including:
Oxidation: ISOCIL can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of ISOCIL can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: ISOCIL can participate in substitution reactions where the bromine atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
ISOCIL has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of ISOCIL involves its interaction with specific molecular targets. In plants, ISOCIL acts as an inhibitor of photosynthesis by interfering with the Hill reaction in chloroplasts. This inhibition disrupts the electron transport chain, leading to reduced photosynthetic activity and ultimately plant death . The molecular targets include photosystem II components, which are crucial for the light-dependent reactions of photosynthesis .
Comparison with Similar Compounds
ISOCIL can be compared with other similar compounds such as:
Methyl chloroisothiazolinone: Used as a preservative in personal care products.
Methylisothiazolinone: Another preservative with broad-spectrum efficacy.
Other substituted uracils: These compounds share structural similarities with ISOCIL but may have different functional groups and biological activities
The uniqueness of ISOCIL lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-6-methyl-3-propan-2-yl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)11-7(12)6(9)5(3)10-8(11)13/h4,6H,1-3H3 |
InChI Key |
ICWQRCGRIKWDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=O)C1Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















